

N-propyl-3-(trifluoromethyl)aniline structural formula

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Compound of Interest		
Compound Name:	N-propyl-3-(trifluoromethyl)aniline	
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An In-depth Technical Guide to N-propyl-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propyl-3-(trifluoromethyl)aniline is an aromatic amine that serves as a crucial building block in organic synthesis. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity. The presence of both an N-propyl group and a trifluoromethyl group imparts unique characteristics to the molecule, influencing its lipophilicity and electronic properties. This guide is intended for researchers and professionals in chemistry and drug development who may utilize this compound as a synthetic intermediate.

Chemical Structure and Properties

N-propyl-3-(trifluoromethyl)aniline is characterized by an aniline core substituted with a propyl group on the nitrogen atom and a trifluoromethyl group at the meta-position (position 3) of the benzene ring.[1] The trifluoromethyl group is a strong electron-withdrawing group, which influences the molecule's chemical reactivity.[1] The N-propyl group increases the lipophilicity of the compound.[1]

Structural Formula:

Table 1: Physicochemical Properties of N-propyl-3-(trifluoromethyl)aniline



Property	Value	Source
CAS Number	887590-37-6	[1][2]
Molecular Formula	C10H12F3N	[1][2][3]
Molecular Weight	203.2 g/mol	[1][2]
LogP	3.60	[2]
XLogP3	4.2	[2]
PSA (Polar Surface Area)	12.03 Ų	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	3	[2]
Boiling Point (Predicted)	235.3 ± 40.0 °C	[4]
Density (Predicted)	1.158 ± 0.06 g/cm ³	[4]
pKa (Predicted)	4.11 ± 0.25	[4]
Canonical SMILES	CCCNC1=CC=CC(=C1)C(F) (F)F	[2]

Synthesis and Experimental Protocols

The primary method for synthesizing **N-propyl-3-(trifluoromethyl)aniline** is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This reaction is a nucleophilic substitution, specifically an SN2 reaction, where the nitrogen atom of the aniline acts as a nucleophile.[1]

Experimental Protocol: Direct N-Alkylation

This protocol is a generalized procedure based on typical N-alkylation of anilines.

Materials:

• 3-(Trifluoromethyl)aniline



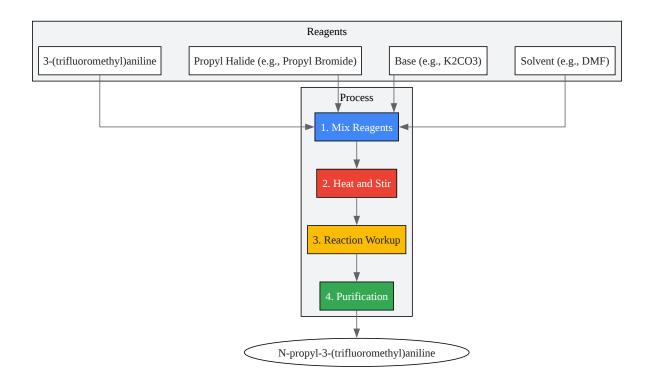
- Propyl bromide (or propyl iodide)
- Potassium carbonate (or another suitable base)
- Polar aprotic solvent (e.g., Dimethylformamide DMF, or Acetonitrile)

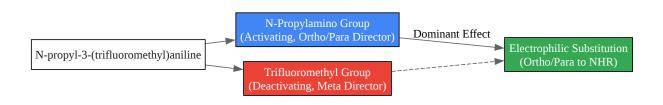
Procedure:

- Dissolve 3-(trifluoromethyl)aniline in a polar aprotic solvent in a reaction vessel.
- Add a base, such as potassium carbonate, to the solution. The base deprotonates the amine, increasing its nucleophilicity.[1]
- Add a propyl halide, such as propyl bromide, to the reaction mixture. This serves as the electrophilic propyl source.[1]
- Heat the reaction mixture and stir for a period of 12-24 hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the solid base.
- Remove the solvent under reduced pressure.
- Purify the crude product, N-propyl-3-(trifluoromethyl)aniline, using column chromatography on silica gel or by distillation.

Below is a diagram illustrating the synthesis workflow.







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